molecular formula C25H35N5O7 B300370 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Cat. No. B300370
M. Wt: 517.6 g/mol
InChI Key: JSUNPHWNQFCCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, commonly known as DTBZ, is a chemical compound used in scientific research. DTBZ is a potent and selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that transports monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. DTBZ has been widely used to study the role of VMAT2 in the regulation of monoamine neurotransmitter release and storage.

Mechanism of Action

DTBZ binds to 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate with high affinity and selectivity, inhibiting the uptake of monoamines into synaptic vesicles. This leads to a decrease in the amount of monoamines stored in vesicles and a corresponding decrease in monoamine neurotransmitter release. DTBZ has been shown to be a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects:
DTBZ has been shown to have a number of biochemical and physiological effects. In studies of Parkinson's disease, DTBZ has been used to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been shown to affect the release of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. DTBZ has been shown to inhibit the uptake of monoamines into synaptic vesicles, leading to a decrease in monoamine neurotransmitter release.

Advantages and Limitations for Lab Experiments

DTBZ has a number of advantages for use in lab experiments. It is a potent and selective ligand for 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a high affinity and selectivity for the protein. This makes it a useful tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage. However, DTBZ also has some limitations. It is a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, which means that its effects are not permanent. DTBZ also has a short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research involving DTBZ. One area of research is the development of new 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate ligands with improved properties, such as increased selectivity or longer half-life. Another area of research is the use of DTBZ in studies of other neurological disorders, such as Alzheimer's disease and Huntington's disease. DTBZ may also be useful in studies of drug addiction and the role of monoamine neurotransmitters in reward and motivation. Overall, DTBZ is a valuable tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage, and has a number of potential applications in scientific research.

Synthesis Methods

DTBZ can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with N,N-diethylethylenediamine, followed by reaction with 1,3-dibromopropane, and then with 3,7-dimethylxanthine. The final product is obtained by esterification with propionic anhydride.

Scientific Research Applications

DTBZ has been used in a variety of scientific research applications, including studies of Parkinson's disease, schizophrenia, depression, and drug addiction. DTBZ is particularly useful in studies of Parkinson's disease, as it allows researchers to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been used to study the effects of drugs on monoamine neurotransmitter release and storage.

properties

Product Name

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Molecular Formula

C25H35N5O7

Molecular Weight

517.6 g/mol

IUPAC Name

3-[8-(diethylaminomethyl)-3,7-dimethyl-2,6-dioxopurin-1-yl]propyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H35N5O7/c1-8-29(9-2)15-19-26-22-20(27(19)3)23(31)30(25(33)28(22)4)11-10-12-37-24(32)16-13-17(34-5)21(36-7)18(14-16)35-6/h13-14H,8-12,15H2,1-7H3

InChI Key

JSUNPHWNQFCCRJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.